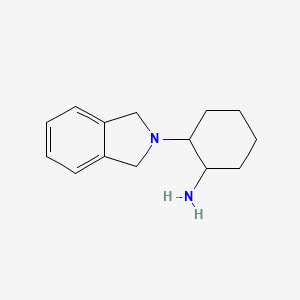

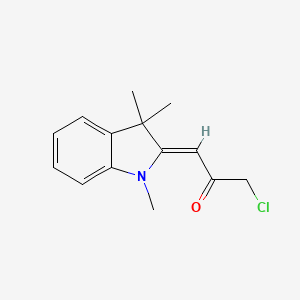

![molecular formula C32H35N3O6 B12316761 6-[(1-hydroxy-3-phenylpropan-2-yl)amino]-N-(2-phenoxyethyl)-2-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B12316761.png)

6-[(1-hydroxy-3-phenylpropan-2-yl)amino]-N-(2-phenoxyethyl)-2-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El antagonista del receptor sensible al calcio 18c es un compuesto orgánico sintético conocido por su papel como modulador alostérico negativo del receptor sensible al calcio. Este receptor es un receptor acoplado a proteína G que juega un papel crucial en el mantenimiento de la homeostasis del calcio en el cuerpo humano. El antagonista del receptor sensible al calcio 18c ha sido estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades de pérdida ósea como la osteoporosis .

Métodos De Preparación

La síntesis del antagonista del receptor sensible al calcio 18c involucra múltiples pasos, comenzando con la preparación de intermedios clave. La ruta sintética típicamente incluye los siguientes pasos:

Formación de la estructura central: La estructura central del antagonista del receptor sensible al calcio 18c se sintetiza a través de una serie de reacciones de condensación y ciclización.

Modificaciones del grupo funcional: Se introducen varios grupos funcionales en la estructura central a través de reacciones de sustitución para lograr las propiedades químicas deseadas.

Análisis De Reacciones Químicas

El antagonista del receptor sensible al calcio 18c experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los anillos de fenilo y piridina, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en el compuesto, como la reducción de los grupos nitro a aminas.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones son típicamente derivados del antagonista del receptor sensible al calcio 18c con grupos funcionales modificados.

Aplicaciones Científicas De Investigación

El antagonista del receptor sensible al calcio 18c tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: El compuesto se utiliza como herramienta para estudiar el receptor sensible al calcio y su papel en la homeostasis del calcio.

Biología: Los investigadores utilizan el antagonista del receptor sensible al calcio 18c para investigar los roles fisiológicos y patológicos del receptor sensible al calcio en varios tipos de células y tejidos.

Mecanismo De Acción

El antagonista del receptor sensible al calcio 18c ejerce sus efectos uniéndose a un segundo sitio de unión alostérico en el receptor sensible al calcio, que es distinto del sitio de unión de otros moduladores conocidos. Esta unión conduce a una modulación negativa del receptor, promoviendo la liberación de la hormona paratiroidea. Los objetivos moleculares y las vías involucradas incluyen las vías de señalización acopladas a proteína G que regulan la homeostasis del calcio y la secreción de la hormona paratiroidea .

Comparación Con Compuestos Similares

El antagonista del receptor sensible al calcio 18c es único en su capacidad de unirse a un sitio alostérico distinto en el receptor sensible al calcio. Los compuestos similares incluyen:

Calhex 231: Otro antagonista del receptor sensible al calcio con un perfil de unión diferente y actividad antagonista.

Estos compuestos comparten mecanismos de acción similares, pero difieren en sus sitios de unión y eficacia general, lo que destaca la singularidad del antagonista del receptor sensible al calcio 18c en la orientación del receptor sensible al calcio.

Propiedades

Fórmula molecular |

C32H35N3O6 |

|---|---|

Peso molecular |

557.6 g/mol |

Nombre IUPAC |

6-[(1-hydroxy-3-phenylpropan-2-yl)amino]-N-(2-phenoxyethyl)-2-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C32H35N3O6/c1-38-27-19-23(20-28(39-2)31(27)40-3)30-26(32(37)33-16-17-41-25-12-8-5-9-13-25)14-15-29(35-30)34-24(21-36)18-22-10-6-4-7-11-22/h4-15,19-20,24,36H,16-18,21H2,1-3H3,(H,33,37)(H,34,35) |

Clave InChI |

FCBOUJYKAGWYQM-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=CC(=C1OC)OC)C2=C(C=CC(=N2)NC(CC3=CC=CC=C3)CO)C(=O)NCCOC4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

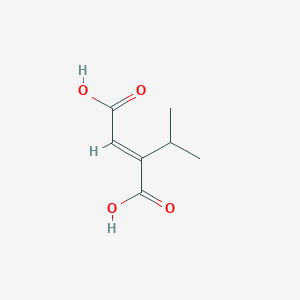

![8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dione](/img/structure/B12316692.png)

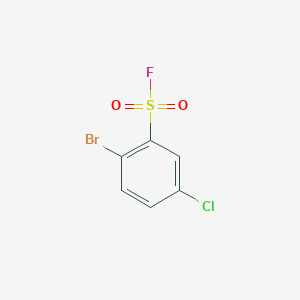

![2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B12316702.png)

![(3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12316707.png)

![(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12316715.png)

![2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride](/img/structure/B12316723.png)

![N-[5,6-dihydroxy-1-oxo-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]acetamide](/img/structure/B12316740.png)

![(1S)-1alpha-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7alpha-(hydroxymethyl)cyclopenta[c]pyran-4alpha-carboxylic acid methyl ester](/img/structure/B12316743.png)